An In-depth Technical Guide to the Physicochemical Properties and Characterization of N-(Azepan-1-yl)-1-phenylmethanimine
An In-depth Technical Guide to the Physicochemical Properties and Characterization of N-(Azepan-1-yl)-1-phenylmethanimine
This technical guide provides a comprehensive overview of the predicted physicochemical properties, and a proposed methodology for the synthesis and characterization of the novel imine, N-(Azepan-1-yl)-1-phenylmethanimine. This document is intended for researchers, scientists, and professionals in drug development who may be interested in this or structurally related compounds. Given the absence of published experimental data for this specific molecule, this guide leverages established principles of organic chemistry and extrapolates from known data of analogous structures to provide a robust framework for its investigation.
Introduction and Structural Elucidation
N-(Azepan-1-yl)-1-phenylmethanimine is a Schiff base formed from the condensation of benzaldehyde and azepan-1-amine (also known as N-aminoazepane). The structure, therefore, combines a phenylmethanimine moiety with a seven-membered saturated heterocyclic azepane ring.
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IUPAC Name: azepan-1-yl-(phenyl)methanimine[1]
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Molecular Formula: C₁₃H₁₈N₂
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Structure: The molecule consists of a phenyl group attached to the carbon of a C=N double bond. The nitrogen of this imine is, in turn, attached to the nitrogen atom of an azepane ring.
The presence of the imine functionality suggests that the compound may exhibit E/Z isomerism about the C=N double bond.[2] The lone pair of electrons on the imine nitrogen atom makes it mildly basic.[2][3]
Predicted Physicochemical Properties
| Property | Predicted Value | Notes and Considerations |
| Molecular Weight | 202.30 g/mol | Calculated from the molecular formula C₁₃H₁₈N₂. |
| XlogP | ~2.5 - 3.5 | This value suggests moderate lipophilicity. |
| Boiling Point | > 300 °C | Estimated based on the molecular weight and structural complexity. High boiling point is expected. |
| Melting Point | Not available | Likely to be a solid at room temperature, but prediction is unreliable without experimental data. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, dichloromethane). Sparingly soluble in water. | The azepane ring provides some polarity, but the phenyl group and the overall size of the molecule limit aqueous solubility. |
| pKa (of the conjugate acid) | ~5-7 | The imine nitrogen is weakly basic. The exact pKa will be influenced by the electronic effects of the attached groups. |
Synthesis Protocol: A Proposed Route
The most direct and common method for the synthesis of imines is the condensation reaction between a primary amine and an aldehyde or ketone.[6][7][8] In this case, the reaction would involve benzaldehyde and azepan-1-amine.
Reaction Scheme:
Caption: Synthesis of N-(Azepan-1-yl)-1-phenylmethanimine.
Step-by-Step Methodology:
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Reactant Preparation: In a round-bottom flask, dissolve benzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or toluene.
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Addition of Amine: To the stirred solution of benzaldehyde, add azepan-1-amine (1.0-1.1 equivalents) dropwise at room temperature. Azepan-1-amine can be sourced commercially or synthesized via established methods.[9]
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Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-80 °C) to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Water Removal: The formation of an imine is a reversible reaction, and the removal of water is often necessary to achieve high yields. This can be accomplished by using a Dean-Stark apparatus if the reaction is run in an appropriate azeotroping solvent like toluene, or by the addition of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves.
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Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Causality Behind Experimental Choices:
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Solvent: Ethanol and toluene are common solvents for imine synthesis. Toluene allows for the azeotropic removal of water, which is critical for driving the equilibrium towards the product.
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Catalyst: While many imine formations proceed without a catalyst, a mild acid catalyst (e.g., a catalytic amount of acetic acid) can be used to protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the reaction.[10]
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Temperature: Gentle heating increases the reaction rate, but excessive heat should be avoided to prevent potential side reactions or degradation of the product.
Comprehensive Characterization Workflow
A thorough characterization is essential to confirm the identity and purity of the synthesized N-(Azepan-1-yl)-1-phenylmethanimine. The following workflow outlines the key analytical techniques to be employed.
Caption: A comprehensive workflow for the characterization of N-(Azepan-1-yl)-1-phenylmethanimine.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group (typically in the range of δ 7.2-7.8 ppm), a singlet for the imine proton (-CH=N-) around δ 8.0-8.5 ppm, and signals for the methylene protons of the azepane ring.[11][12] The chemical shifts and coupling patterns of the azepane protons will provide information about the ring's conformation.
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¹³C NMR: The carbon NMR spectrum should display a signal for the imine carbon (C=N) in the range of δ 160-170 ppm.[13] Aromatic carbons will appear in the δ 120-140 ppm region, and the aliphatic carbons of the azepane ring will be observed at higher field (upfield).
4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum will be crucial for identifying the key functional groups. A characteristic absorption band for the C=N stretching vibration of the imine is expected in the region of 1640-1690 cm⁻¹.[6][14] The absence of a strong C=O stretching band from the starting benzaldehyde (around 1700 cm⁻¹) and the N-H stretching bands from azepan-1-amine would indicate the completion of the reaction.
4.3. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition. The expected molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of 202.30 g/mol . Fragmentation patterns can provide further structural information.[15]
4.4. Elemental Analysis
Elemental analysis will determine the percentage composition of carbon, hydrogen, and nitrogen in the purified sample. The experimental values should be in close agreement with the theoretical values calculated from the molecular formula C₁₃H₁₈N₂.
4.5. Purity Assessment
High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to assess the purity of the final compound. A single sharp peak would indicate a high degree of purity.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of the novel compound N-(Azepan-1-yl)-1-phenylmethanimine. While experimental data for this specific molecule is not yet available, the proposed synthetic route and characterization workflow are based on well-established chemical principles and methodologies for analogous compounds. This guide is intended to empower researchers to confidently approach the synthesis and analysis of this and other new chemical entities.
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